4-Chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile
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Overview
Description
4-Chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile is an organic compound belonging to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a cyano group at the 5-position, a chlorine atom at the 4-position, a methyl group at the 2-position, and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of specific functional groups.
Cyclization Reactions: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for developing new drugs, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as conducting polymers or organic semiconductors.
Biological Research: The compound’s ability to interact with biological macromolecules makes it a valuable tool for studying biochemical processes and developing diagnostic agents.
Industrial Applications: It can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes such as tyrosine kinases by binding to their active sites and preventing substrate access . This interaction can disrupt key signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methyl-6-phenylpyrimidine: Lacks the cyano group at the 5-position, which may affect its reactivity and biological activity.
2-Methyl-4-chloro-6-phenylpyrimidine-5-carbonitrile: Similar structure but with different substituents, leading to variations in chemical properties and applications.
4-Chloro-5-pyrimidinecarbonitrile: Another related compound with potential differences in reactivity and use.
Uniqueness
4-Chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group at the 5-position, combined with the chlorine, methyl, and phenyl substituents, makes it a versatile compound for various applications .
Properties
CAS No. |
142076-88-8 |
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Molecular Formula |
C12H8ClN3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
4-chloro-2-methyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H8ClN3/c1-8-15-11(9-5-3-2-4-6-9)10(7-14)12(13)16-8/h2-6H,1H3 |
InChI Key |
RYHMZVJEQWNKQT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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